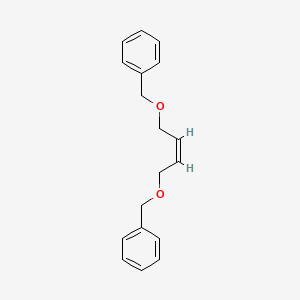

cis-1,4-Dibenzyloxy-2-butene

Description

Significance within Butene Derivatives in Synthetic Methodologies

Butene derivatives are fundamental four-carbon units that serve as versatile precursors in a myriad of synthetic transformations. The presence of a double bond in the butene core allows for a wide range of reactions, including additions, oxidations, and metathesis. The functionalization of butene at the 1- and 4-positions, as seen in cis-1,4-dibenzyloxy-2-butene, introduces additional handles for chemical manipulation.

The benzyloxy groups in this compound are not merely passive substituents. They can act as protecting groups for the underlying diol, which can be unveiled under specific conditions. Furthermore, the allylic nature of the ether linkages imparts unique reactivity, making them susceptible to transformations that are not readily achievable with simple alkyl ethers. This positions this compound as a strategic starting material for the synthesis of more complex structures, including those with defined stereochemical centers. For instance, derivatives of 2-butene-1,4-diol (B106632) are utilized in the synthesis of 2-vinyl-2,3-dihydrofurans through cyclodehydration reactions with active methylene (B1212753) compounds.

Historical Context of Related Allylic Ethers in Chemical Synthesis

The use of allylic ethers in organic synthesis has a rich history, primarily centered on their role as protecting groups for alcohols. The allyl group is valued for its stability under a wide range of reaction conditions, including both acidic and basic environments. This stability allows for the selective manipulation of other functional groups within a molecule without affecting the protected alcohol.

Historically, the development of methods for the mild and selective cleavage of the allyl ether bond was a significant advancement in synthetic chemistry. A key breakthrough was the use of transition metal catalysts, such as those based on palladium or rhodium, to effect the deprotection under neutral conditions. This allowed for the unmasking of the hydroxyl group in the presence of other sensitive functionalities, a crucial requirement in the total synthesis of complex natural products. The benzyl (B1604629) ether, a close relative of the benzyloxy group in the title compound, is also a widely used protecting group, often removed by catalytic hydrogenolysis.

Scope and Research Objectives for this compound

The primary research interest in this compound stems from its potential as a versatile C4 building block in stereoselective synthesis. The cis-geometry of the double bond and the presence of two stereochemically equivalent benzyloxy groups provide a platform for a variety of synthetic explorations.

Key research objectives for this compound include:

Development of Stereoselective Reactions: Utilizing the cis-alkene geometry to direct the stereochemical outcome of reactions at the double bond or at the allylic positions. This could involve epoxidation, dihydroxylation, or metal-catalyzed allylic substitution reactions.

Application in Total Synthesis: Employing this compound as a key fragment in the synthesis of natural products and other biologically active molecules. Its symmetrical nature could be exploited in strategies involving dimerization or desymmetrization.

Exploration of Rearrangement Reactions: Investigating the behavior of this compound in various rearrangement reactions, such as the scispace.com-Wittig rearrangement, which is a known transformation for allylic ethers and can lead to the formation of new carbon-carbon bonds with high stereocontrol.

Synthesis of Novel Ligands: The di-ether functionality could serve as a scaffold for the synthesis of novel bidentate ligands for transition metal catalysis. The chirality introduced through subsequent transformations could lead to new asymmetric catalysts.

A notable synthesis of this compound is documented in the chemical literature, providing a foundational method for its preparation and further study. Its utility is further highlighted by its commercial availability from various chemical suppliers, indicating its recognized value to the research community. scbt.comsigmaaldrich.com

Properties

IUPAC Name |

[(Z)-4-phenylmethoxybut-2-enoxy]methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOJWWNYFPQUHH-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC/C=C\COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68972-96-3 | |

| Record name | cis-1,4-Dibenzyloxy-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Cis 1,4 Dibenzyloxy 2 Butene

Established Synthetic Pathways for cis-1,4-Dibenzyloxy-2-butene

The preparation of this compound is primarily achieved through the etherification of cis-2-butene-1,4-diol (B44940). The key challenge lies in preserving the stereochemistry of the starting diol throughout the synthetic sequence.

Stereoselective Alkylation Strategies

While direct alkylation is a common method for ether synthesis, in the context of this compound, the focus is often on the stereoselective alkylation of precursor molecules that will eventually be transformed into the target compound. In broader asymmetric synthesis, stereoselective alkylation is a cornerstone technique. lmaleidykla.lt For instance, methods like Schöllkopf's bislactim ether approach allow for the highly stereoselective alkylation of chiral templates to create new α-amino acids. lmaleidykla.lt This principle of using a chiral auxiliary to direct the stereochemical outcome of an alkylation is a key strategy in the synthesis of complex chiral molecules. univpancasila.ac.idsfu.ca Although not a direct alkylation to form the final product, the principles of controlling stereochemistry during C-C or C-O bond formation are fundamental.

Etherification Routes and Optimization

The most direct and widely utilized method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of the dialkoxide of cis-2-butene-1,4-diol with benzyl (B1604629) halide.

A general and industrially feasible process for preparing dialkyl ethers of 2-butene-1,4-diol (B106632) involves the reaction of 1,4-dichloro-2-butene with an appropriate alkali metal alcoholate. google.com To synthesize this compound, this method would be adapted by using sodium benzoxide. The reaction is typically exothermic, and temperature control is crucial to avoid side reactions. google.com

The process generally involves:

Formation of the sodium benzoxide by reacting benzyl alcohol with a strong base like sodium hydride.

Reaction of the resulting alkoxide with cis-1,4-dichloro-2-butene.

Alternatively, starting from cis-2-butene-1,4-diol, the diol is first converted to its dialkoxide using a base, followed by reaction with benzyl bromide or benzyl chloride.

Table 1: Key Reagents in the Etherification for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| cis-2-Butene-1,4-diol | Benzyl bromide | Sodium hydride (NaH) | This compound | Williamson Ether Synthesis |

| cis-1,4-Dichloro-2-butene | Sodium benzoxide | N/A (pre-formed) | This compound | Williamson Ether Synthesis |

Optimization of this route involves the careful choice of solvent, temperature, and base to maximize the yield and prevent isomerization of the cis-double bond.

Multi-step Reaction Sequences for Chiral Precursors

This compound serves as a precursor in multi-step syntheses of complex, often chiral, molecules. Its protected hydroxyl groups and the reactive double bond allow for a variety of subsequent transformations. For example, derivatives of cis-2-butene-1,4-diol are used in convergent and stereoselective approaches to synthesize fragments of cytotoxic natural products like cruentaren A and B. researchgate.net In such sequences, the cis-diol is often the starting point for a series of reactions including epoxidation, regioselective epoxide opening, and aldol (B89426) reactions to build up molecular complexity. researchgate.net The dibenzyloxy-protected form provides stability during these intermediate steps, with the benzyl groups being readily removable at a later stage through hydrogenolysis.

Precursor Chemistry and its Influence on Stereoselectivity

The geometry and purity of the precursor molecules are paramount in determining the stereochemical outcome of the final product.

Role of cis-But-2-ene-1,4-diol in this compound Synthesis

cis-But-2-ene-1,4-diol is the cornerstone precursor for the synthesis of this compound. lookchem.com Its structural formula is HOCH₂CH=CHCH₂OH, with the hydroxyl groups positioned on the same side of the double bond. This specific cis-configuration is critical, as it is directly transferred to the final product during the etherification process. The quality of the starting diol, particularly its isomeric purity, directly impacts the purity of the resulting this compound. sigmaaldrich.com This diol is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and polymers. lookchem.comsmolecule.comresearchgate.net

Table 2: Properties of the Key Precursor, cis-2-Butene-1,4-diol

| Property | Value | Reference |

| IUPAC Name | (2Z)-But-2-ene-1,4-diol | wikipedia.org |

| CAS Number | 6117-80-2 | wikipedia.org |

| Molecular Formula | C₄H₈O₂ | smolecule.com |

| Molecular Weight | 88.11 g/mol | |

| Appearance | Clear liquid | lookchem.com |

| Boiling Point | 141–149 °C | wikipedia.org |

| Solubility | Very soluble in water; soluble in ethanol (B145695), acetone | wikipedia.org |

The synthesis of cis-2-butene-1,4-diol itself can be achieved through methods like the catalytic hydrogenation of 2-butyne-1,4-diol (B31916), where specific catalysts are used to ensure the selective formation of the cis-isomer.

Derivatization of 1,4-Butenediols and Related Compounds

The hydroxyl groups of 1,4-butenediols are readily derivatized to alter their reactivity and protect them during multi-step synthetic sequences. Besides etherification to form compounds like this compound, these diols can undergo various other chemical reactions. cymitquimica.comcymitquimica.com

Common derivatizations include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters. chula.ac.th This is another common protecting group strategy.

Oxidation: The diol can be oxidized to form furan (B31954) derivatives or the corresponding dialdehyde, cis/trans-but-2-en-1,4-dial. lookchem.com

Halogenation: The hydroxyl groups can be substituted with halogens to form dihalides, such as 1,4-dichloro-2-butene, which is also a key precursor for ether synthesis.

These derivatizations highlight the versatility of 1,4-butenediols as starting materials in organic synthesis, allowing access to a wide range of functionalized four-carbon building blocks.

Exploration of Alternative Allylic Substrates

The principal and most direct allylic substrate for synthesizing this compound is cis-2-butene-1,4-diol. smolecule.com The geometry of this precursor is crucial as the Williamson ether synthesis, the typical method for this conversion, does not alter the configuration of the double bond. The synthesis of cis-2-butene-1,4-diol is most commonly achieved through the stereoselective semi-hydrogenation of 2-butyne-1,4-diol. smolecule.comresearchgate.net This hydrogenation requires careful selection of catalysts to prevent over-reduction to the saturated 1,4-butanediol (B3395766) and to ensure high selectivity for the cis isomer. researchgate.net

While cis-2-butene-1,4-diol is the immediate precursor, the exploration of alternative substrates focuses on derivatives or precursors of this diol. These alternatives can be categorized based on their stage in the synthetic pathway.

Table 1: Precursors for the Synthesis of 2-Butene-1,4-diol

| Precursor | Reaction Type | Key Features |

|---|---|---|

| 2-Butyne-1,4-diol | Catalytic Hydrogenation | Most common industrial route. Requires selective catalyst for cis product. researchgate.netnih.gov |

| Furan | Metabolic Ring-Opening | Furan can be metabolically converted to cis-2-butene-1,4-diol via a reactive bis-aldehyde intermediate. |

| Butadiene Derivatives | Hydrolysis | Certain butadiene derivatives can be hydrolyzed under acidic or basic conditions to yield the diol. smolecule.com |

Other allylic substrates used in related syntheses include allylic carbonates and dicarbonates, which undergo transition metal-catalyzed functionalization. researchgate.netnih.gov For instance, vinyl-substituted cyclic carbonates can be catalytically converted to (Z)-1,4-but-2-ene diols. researchgate.net Additionally, allylic halides or tosylates can serve as substrates in etherification reactions, although for the synthesis of this compound, the diol is the more common starting material. wikipedia.org The use of cis-1,4-dihalo-2-butene could also be envisioned as a direct substrate for a double substitution reaction with sodium benzoxide.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in both the formation of the key allylic substrate and its subsequent conversion to this compound. Transition metal catalysts are essential for the selective hydrogenation to form the cis-diol, while phase-transfer catalysts are instrumental in facilitating the etherification step.

Transition Metal Catalysis for Olefin Functionalization

Transition metal catalysis is fundamental to the synthesis of the key precursor, cis-2-butene-1,4-diol, from 2-butyne-1,4-diol. The selective semi-hydrogenation of the alkyne to a cis-alkene is a widely studied transformation. Palladium (Pd) and Platinum (Pt) are the most common metals used for this purpose. researchgate.netnih.gov

The choice of catalyst, support, and reaction conditions is critical to achieve high selectivity for the desired cis-enediol and to prevent over-hydrogenation to 1,4-butanediol. researchgate.net For example, palladium supported on calcium carbonate (Lindlar's catalyst) is a classic choice for cis-alkene synthesis. Other systems, such as palladium nanoparticles on polymeric resin or Pt on silicon carbide, have also shown high selectivity. researchgate.netnih.gov The addition of inhibitors or modifiers, like ammonia, can further enhance the selectivity for the intermediate cis-2-butene-1,4-diol. researchgate.net

Table 2: Selected Transition Metal Catalyst Systems for Hydrogenation of 2-Butyne-1,4-diol

| Catalyst System | Support/Ligand | Selectivity for cis-2-Butene-1,4-diol | Reference |

|---|---|---|---|

| Pd | CaCO₃ (with NH₃) | High | researchgate.net |

| Pt | Silicon Carbide (SiC) | 96% | nih.gov |

| Pt@ZIF-8 | Zeolitic Imidazolate Framework | 92% | nih.gov |

Beyond precursor synthesis, transition metal catalysis is broadly applied to olefin functionalization, including allylic substitutions, which are relevant for creating C-O bonds. nih.govacs.org Palladium-catalyzed allylic amination and alkylation reactions, for example, proceed via a (π-allyl)palladium intermediate, demonstrating the utility of transition metals in activating allylic systems for nucleophilic attack. acs.orgacs.org

Phase-Transfer Catalysis in Ether Synthesis

The conversion of cis-2-butene-1,4-diol to this compound is typically achieved via the Williamson ether synthesis. wikipedia.orgjk-sci.com This reaction involves the deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide—in this case, benzyl chloride or benzyl bromide. transformationtutoring.comfrancis-press.com

For a diol, this reaction must be performed twice. The efficiency of this process, particularly when using an inorganic base like sodium hydroxide (B78521) in a biphasic system (aqueous and organic), is dramatically improved by phase-transfer catalysis (PTC). crdeepjournal.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the hydroxide or alkoxide anion from the aqueous phase to the organic phase where the benzyl halide substrate resides. littleflowercollege.edu.inbeilstein-journals.org This circumvents the need for anhydrous conditions or the use of more hazardous reagents like sodium metal or sodium hydride. jk-sci.comcrdeepjournal.org

The mechanism involves the catalyst cation (Q⁺) forming an ion pair (Q⁺ ⁻OR) with the alkoxide. This ion pair is soluble in the organic phase, allowing the alkoxide to react with the benzyl halide (BnX) to form the ether and release the halide ion (X⁻). The catalyst cation then returns to the aqueous phase with the halide ion to repeat the cycle. littleflowercollege.edu.inslideshare.net

Table 3: Typical Components in Phase-Transfer Catalyzed Ether Synthesis

| Component | Role | Examples | Reference |

|---|---|---|---|

| Substrate (Alcohol) | Nucleophile precursor | cis-2-Butene-1,4-diol | bdmaee.net |

| Alkylating Agent | Electrophile | Benzyl chloride, Benzyl bromide | francis-press.com |

| Base | Deprotonates alcohol | NaOH, KOH (concentrated aqueous solution) | crdeepjournal.org |

| Organic Solvent | Dissolves substrate/product | Toluene, Dichloromethane | beilstein-journals.org |

This method offers several advantages, including milder reaction conditions, faster reaction rates, higher yields, and the use of inexpensive bases and solvents. researchgate.netslideshare.net

Chemo- and Stereoselective Catalytic Methods

The synthesis of this compound is inherently a stereoselective process, with the key challenge being the establishment of the cis (or Z) geometry of the double bond. This is primarily controlled during the synthesis of the diol precursor.

The catalytic semi-hydrogenation of 2-butyne-1,4-diol is a classic example of stereoselective catalysis. The reaction occurs on the surface of a solid catalyst (like Pd or Pt), where the alkyne and hydrogen are adsorbed. The syn-addition of two hydrogen atoms to the same face of the alkyne, as it is adsorbed on the catalyst surface, leads to the formation of the cis-alkene. nih.gov The selectivity is highly dependent on the catalyst's ability to promote this pathway while preventing further reduction and isomerization to the trans-alkene. researchgate.netnih.gov

Chemoselectivity is also crucial. The catalyst must selectively reduce the carbon-carbon triple bond in the presence of two hydroxyl groups. Furthermore, in the subsequent etherification step, the reaction must selectively target the hydroxyl groups without affecting the double bond. The Williamson ether synthesis under PTC conditions is highly chemoselective for O-alkylation. jk-sci.comcrdeepjournal.org

In broader synthetic chemistry, various catalytic methods have been developed for the chemo- and stereoselective functionalization of allylic systems. For example, enantioselective palladium-catalyzed allylic substitutions allow for the construction of chiral centers adjacent to a double bond. acs.org While not directly required for the achiral this compound, these advanced methods highlight the power of catalysis to control complex stereochemical outcomes. nih.gov Similarly, methods for stereoselective synthesis of tetralins from Z-alkenes show that the geometry of the starting alkene dictates the cis or trans outcome of the product, a principle that applies directly to the synthesis discussed here. researchgate.net

Reactivity and Mechanistic Investigations of Cis 1,4 Dibenzyloxy 2 Butene

Mechanistic Studies of Reaction Pathways Involving the Allylic Ether Moiety

The allylic ether system in cis-1,4-Dibenzyloxy-2-butene is central to its chemical behavior. The double bond can act as a nucleophile, while the carbon atoms adjacent to the oxygen and the benzene (B151609) ring (benzylic positions) are susceptible to nucleophilic attack.

Electrophilic Additions to the cis-Double Bond

The electron-rich double bond of this compound readily undergoes electrophilic addition reactions. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the products.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes typically proceeds through a halonium ion intermediate. This intermediate is then attacked by the halide ion in an anti-fashion. For this compound, this results in the formation of a racemic mixture of enantiomers.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction is a syn-addition, meaning the oxygen atom is delivered to the same face of the double bond. The cis-geometry of the starting material leads to the formation of a cis-epoxide, which is a meso compound due to its plane of symmetry. libretexts.orgchemistrysteps.com

Dihydroxylation: Dihydroxylation can be achieved with reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃). This is a syn-addition, yielding a meso diol. masterorganicchemistry.com Alternatively, anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening.

| Reaction | Reagent | Addition Type | Product Stereochemistry |

| Halogenation (e.g., Br₂) | Br₂ in CCl₄ | Anti | Racemic mixture of enantiomers |

| Epoxidation | m-CPBA | Syn | Meso compound |

| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | Syn | Meso compound |

| Anti-Dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | Anti | Racemic mixture of enantiomers |

Nucleophilic Substitutions at the Benzylic Positions

The benzylic carbons in this compound are susceptible to nucleophilic substitution. The stability of the potential benzylic carbocation intermediate suggests that Sₙ1-type reactions can occur. However, Sₙ2 reactions are also possible, particularly with strong nucleophiles. The benzylic position enhances the rate of both Sₙ1 and Sₙ2 reactions compared to a simple alkyl halide. pearson.com

In the context of palladium-catalyzed reactions, which are common for allylic systems, the benzyloxy group can act as a leaving group. For instance, in palladium-catalyzed allylation reactions, a π-allylpalladium complex can be formed, which then reacts with a nucleophile. researchgate.net

| Nucleophile | Reaction Type | Relative Rate | Product |

| Strong (e.g., CN⁻) | Sₙ2 favored | Fast | Substitution product |

| Weak (e.g., H₂O, ROH) | Sₙ1 favored | Slower | Solvolysis product |

| Organometallics (e.g., Grignard) | Sₙ2-like | Variable | C-C bond formation |

Rearrangement Reactions and Isomerization Pathways

This compound can undergo isomerization to its more stable trans-isomer. This process can be catalyzed by various means, including acid, heat, or transition metals. Palladium complexes, for instance, have been shown to catalyze the isomerization of the structurally similar (Z)-1,4-diacetoxy-2-butene to the (E)-isomer. The mechanism can involve the formation of π-allylpalladium intermediates. researchgate.net

Such isomerizations are driven by the relief of steric strain present in the cis-isomer. The relative stability of the trans-isomer makes this a thermodynamically favorable process. libretexts.orgubaya.ac.id

Pericyclic Reactions and Stereochemical Control

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The stereochemistry of these reactions is highly predictable based on the principles of orbital symmetry.

Diels-Alder Reactions and Cycloaddition Chemistry

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The double bond in this compound can potentially act as a dienophile. Due to the presence of the electron-donating benzyloxy groups, it is an electron-rich alkene. Therefore, it would react most efficiently with electron-poor dienes in an inverse-electron-demand Diels-Alder reaction.

However, a more common application of furan-containing compounds is in Diels-Alder reactions where furan (B31954) acts as the diene. rsc.orgnih.gov While there is no direct evidence of this compound being used as a dienophile in published literature, its participation in such reactions would be expected to follow the general principles of stereochemical retention. The cis-geometry of the dienophile would be retained in the resulting cyclohexene product.

Stereoselective Control in Organic Transformations

The geometry of the double bond in this compound serves as a critical element for stereochemical control in various organic transformations. In a stereoselective reaction, one stereoisomer is formed or destroyed preferentially over all others. ddugu.ac.inmasterorganicchemistry.com For substrates like this compound, the cis-configuration dictates the spatial orientation of substituents, which in turn influences the direction of attack by reagents, leading to predictable stereochemical outcomes.

A prominent example of stereocontrol is in dihydroxylation reactions. The oxidation of alkenes using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) typically proceeds via syn-addition, where both hydroxyl groups are added to the same face of the double bond. When applied to this compound, this syn-dihydroxylation results in the formation of syn-1,4-dibenzyloxy-2,3-butanediol. This outcome is a direct consequence of the concerted mechanism of the osmylation reaction, where the alkene's geometry is translated into the stereochemistry of the diol product. researchgate.net

The Sharpless Asymmetric Dihydroxylation provides a powerful method for achieving enantioselective synthesis of vicinal diols from alkenes. researchgate.net By using a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand, it is possible to direct the dihydroxylation to one of the two faces of the alkene, producing one enantiomer of the diol in excess. For this compound, the choice of a (DHQ)₂-PHAL or (DHQD)₂-PHAL ligand would selectively produce one of the two enantiomers of syn-1,4-dibenzyloxy-2,3-butanediol.

Similarly, other addition reactions can be influenced by the cis-alkene geometry. For instance, epoxidation followed by nucleophilic ring-opening can lead to anti-diol products, but the initial stereochemistry of the epoxide is determined by the alkene. The synthesis of meso-2,3-difluoro-1,4-butanediol has been achieved in five steps starting from (Z)-but-2-enediol, a related precursor, highlighting how the initial cis geometry is fundamental to establishing the final stereochemistry of the product. beilstein-journals.orgresearchgate.net

Oxidative and Reductive Reactivity Profiles

Chemoselective oxidation of this compound primarily targets the electron-rich carbon-carbon double bond, while leaving the benzyl (B1604629) ether functionalities intact.

Ozonolysis: One of the most effective methods for the oxidative cleavage of the double bond is ozonolysis. masterorganicchemistry.com This reaction involves treating the alkene with ozone (O₃), which breaks the double bond and forms an unstable ozonide intermediate. vedantu.com Subsequent workup of the ozonide determines the final products.

Reductive Workup: Using a mild reducing agent like dimethyl sulfide (DMS) or zinc dust with water cleaves the ozonide to yield aldehydes or ketones. vedantu.com For this compound, reductive workup produces two equivalents of benzyloxyacetaldehyde.

Oxidative Workup: Using an oxidizing agent such as hydrogen peroxide (H₂O₂) converts any initially formed aldehydes into carboxylic acids. masterorganicchemistry.com In this case, the product would be benzyloxyacetic acid.

Dihydroxylation: As discussed previously, dihydroxylation is a key oxidative transformation. This can be achieved using various reagents to produce syn-1,4-dibenzyloxy-2,3-butanediol.

Osmium Tetroxide (OsO₄): The classic reagent for syn-dihydroxylation, which can be used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). researchgate.net

Potassium Permanganate (KMnO₄): Under cold, alkaline conditions, KMnO₄ can also effect syn-dihydroxylation, though it is a stronger oxidant and can sometimes lead to over-oxidation and cleavage of the diol product.

Manganese-based Catalysts: More modern methods employ manganese complexes with co-oxidants like hydrogen peroxide for asymmetric cis-dihydroxylation, offering a more environmentally benign alternative to osmium. rsc.org

Another advanced strategy is the catalytic enantioselective 1,4-dihydroxylation of related 1,3-diene systems, which proceeds via a 1,4-diboration followed by oxidation. organic-chemistry.orgnih.gov This method provides access to chiral 2-butene-1,4-diols, demonstrating sophisticated control over both regio- and stereoselectivity. organic-chemistry.orgnih.gov

Table 1: Chemoselective Oxidation Reactions of cis-1,4-Dibenzyloxy-2-butene

| Reaction | Reagents | Product | Stereochemistry |

|---|---|---|---|

| Ozonolysis (Reductive) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Benzyloxyacetaldehyde | Not Applicable |

| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | Benzyloxyacetic acid | Not Applicable |

| Dihydroxylation | OsO₄ (cat.), NMO | syn-1,4-Dibenzyloxy-2,3-butanediol | syn-addition |

| Asymmetric Dihydroxylation | OsO₄ (cat.), NMO, Chiral Ligand | Enantioenriched syn-1,4-Dibenzyloxy-2,3-butanediol | Enantioselective syn-addition |

Hydrogenation: The addition of hydrogen across the double bond of this compound is a reductive process that saturates the alkene. msu.edu This reaction is typically carried out using heterogeneous catalysts.

Catalytic Hydrogenation: The most common method involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. This process is generally a syn-addition of hydrogen, although for an acyclic substrate like this, the stereochemistry at the new sp³ centers is not fixed. The reaction is exothermic and yields 1,4-dibenzyloxybutane. msu.edu The heat released during hydrogenation can be used to assess the relative thermodynamic stability of the alkene. msu.edu

Deoxygenation (Debenzylation): In the context of this molecule, deoxygenation refers to the cleavage of the benzyl ether C-O bonds, a process known as debenzylation. This is a crucial deprotection step in multi-step synthesis.

Hydrogenolysis: The same conditions used for alkene hydrogenation (e.g., Pd/C and H₂) can also cleave benzyl ethers. This one-pot reaction would first reduce the double bond and then remove the benzyl groups, yielding butane-1,4-diol. To selectively reduce the alkene without debenzylation, specific catalysts or conditions may be required. Conversely, to achieve debenzylation without affecting other functional groups, transfer hydrogenolysis using a hydrogen donor like ammonium (B1175870) formate can be employed. nih.gov

Acid-Catalyzed Deprotection: Strong acids can also facilitate the removal of benzyl groups, although this method is often less clean than hydrogenolysis. nih.gov

Table 2: Reduction Reactions of cis-1,4-Dibenzyloxy-2-butene

| Reaction Type | Reagents | Primary Product | Notes |

|---|---|---|---|

| Alkene Hydrogenation | H₂, Pd/C (mild conditions) | 1,4-Dibenzyloxybutane | Reduces the C=C double bond. |

| Debenzylation (Hydrogenolysis) | H₂, Pd(OH)₂/C or Pd/C (forcing conditions) | Butane-1,4-diol | Reduces C=C and cleaves C-O benzyl ether bonds. |

Radical reactions offer unique pathways for functionalizing alkenes. These reactions are initiated by the formation of a radical species, which then adds to the carbon-carbon double bond. mdpi.com

Initiation: Radicals can be generated in several ways:

Thermal or Photochemical Homolysis: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide decompose upon heating or UV irradiation to form radicals. mdpi.com

Single Electron Transfer (SET): Redox processes, often involving transition metals or photoredox catalysts, can generate radical intermediates from stable precursors. mdpi.comnih.gov

Propagation: Once formed, a radical (X•) can add to the double bond of this compound. This creates a new carbon-centered radical intermediate. This intermediate can then participate in further reactions, such as:

Atom Transfer: The radical can abstract an atom (e.g., a halogen) from another molecule to form the final product and propagate the radical chain.

Radical Cyclization: If other functional groups are present in the molecule, the radical intermediate can undergo intramolecular cyclization. mdpi.comresearchgate.net

Coupling: The radical can couple with another radical species to terminate the chain or form a more complex product. nih.gov

For example, a thiyl radical (RS•), generated from a thiol (RSH), could add to the double bond of this compound. The resulting carbon-centered radical would then abstract a hydrogen atom from another thiol molecule, yielding an anti-Markovnikov addition product and regenerating the thiyl radical to continue the chain reaction.

Studies on cis-Trans Isomerization Kinetics and Thermodynamics

The interconversion between cis- and trans-isomers of 1,4-dibenzyloxy-2-butene is a fundamental process governed by kinetic and thermodynamic factors. libretexts.org Because rotation around a carbon-carbon double bond is highly restricted due to the presence of the π-bond, this isomerization does not occur spontaneously at normal temperatures and requires a specific pathway to break and reform the π-bond. libretexts.org

Thermodynamically, the trans-isomer of 1,4-dibenzyloxy-2-butene is generally more stable than the cis-isomer. byjus.com This increased stability is attributed to reduced steric strain, as the bulky benzyloxy groups are positioned on opposite sides of the double bond in the trans-configuration, minimizing unfavorable steric interactions. byjus.com The cis-isomer, with both groups on the same side, experiences greater steric hindrance.

Uncatalyzed Isomerization: Thermal or photochemical energy can induce isomerization without a catalyst. The thermal process requires a significant amount of energy (high temperatures) to overcome the rotational barrier of the double bond, which involves promoting an electron to an anti-bonding orbital to allow for rotation. acs.org Photochemical isomerization can occur under milder conditions by irradiating the molecule with light of a suitable wavelength to achieve an excited state where rotation is more facile.

Catalyzed Isomerization: Catalysts provide a lower energy pathway for the cis-trans interconversion.

Iodine Catalysis: A classic method involves using a catalytic amount of iodine (I₂). uregina.ca Iodine atoms, formed thermally or photolytically from I₂, can reversibly add to the double bond. This addition forms a radical intermediate with a single C-C bond, around which rotation is rapid. Subsequent elimination of the iodine atom can yield either the cis or trans isomer. Over time, this process allows the mixture to reach a thermodynamic equilibrium, which favors the more stable trans-isomer. uregina.ca

Acid Catalysis: Strong acids can catalyze isomerization by protonating the double bond to form a carbocation intermediate. Rotation can occur around the resulting C-C single bond before the proton is eliminated to reform the double bond, leading to a mixture of isomers. nih.govresearchgate.net

Transition Metal Catalysis: Various transition metal complexes, particularly those of palladium, can catalyze isomerization. researchgate.net For example, palladium(II) complexes can coordinate to the alkene and facilitate isomerization through the formation of π-allyl palladium intermediates. researchgate.net Such catalytic systems have been studied for related molecules like (Z)-1,4-diacetoxy-2-butene. researchgate.net

The rate of these catalyzed reactions depends on the catalyst's efficiency, concentration, temperature, and solvent. researchgate.net For instance, studies on acid-activated clays have shown their effectiveness in catalyzing the isomerization of 2-butene, with conversions of cis-2-butene reaching up to 75%. researchgate.net

Table 3: Comparison of Isomerization Processes

| Method | Conditions | Mechanism | Outcome |

|---|---|---|---|

| Uncatalyzed (Thermal) | High Temperature | Breaking and reforming of π-bond | Equilibration, favors trans |

| Iodine Catalysis | I₂ (cat.), heat or light | Reversible radical addition/elimination | Equilibration, favors trans |

| Acid Catalysis | H⁺ (cat.) | Carbocation intermediate formation | Equilibration, favors trans |

| Palladium Catalysis | Pd(II) complex (cat.) | π-allyl intermediate formation | Equilibration, favors trans |

Influence of Reaction Conditions on Isomeric Purity

The isomeric purity of 1,4-dibenzyloxy-2-butene is significantly influenced by the reaction conditions employed during its synthesis and any subsequent isomerization processes. Key factors include the choice of catalyst, solvent, temperature, and reaction time. Palladium catalysts, such as palladium(II) complexes, are effective in promoting the cis-trans isomerization.

Research on the palladium(II)-catalyzed isomerization of (Z)-1,4-diacetoxy-2-butene using bis(acetonitrile)dichloropalladium(II) [PdCl2(MeCN)2] offers a clear indication of how these factors can control the product distribution. The reaction proceeds differently in various solvents, with tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) showing distinct effects on the reaction rate and the composition of the product mixture. researchgate.net

In refluxing THF, the isomerization of the cis-diacetate is relatively slow, and after an extended period, an equilibrium mixture is formed. The data from these experiments can be extrapolated to understand the potential behavior of this compound under similar conditions. The table below illustrates the typical progression of the isomerization of the diacetate analog in THF, which highlights the gradual conversion of the cis-isomer into the trans-isomer and a rearranged product, 1,2-diacetoxy-3-butene.

Table 1: Isomerization of (Z)-1,4-Diacetoxy-2-butene in Refluxing THF

| Reaction Time (hours) | (Z)-1,4-diacetoxy-2-butene (%) | (E)-1,4-diacetoxy-2-butene (%) | 1,2-diacetoxy-3-butene (%) |

|---|---|---|---|

| 1 | 85.3 | 10.2 | 4.5 |

| 2 | 75.1 | 16.8 | 8.1 |

| 4 | 60.5 | 25.9 | 13.6 |

| 8 | 42.1 | 38.7 | 19.2 |

| 24 | 22.9 | 51.8 | 25.3 |

| 48 | 20.7 | 53.7 | 25.6 |

Data derived from the supporting information of a study on (Z)-1,4-diacetoxy-2-butene isomerization. wiley-vch.de

When the reaction is conducted in DMF at a similar temperature, the isomerization is significantly faster, and the composition of the product mixture at equilibrium is different. This solvent effect is a critical consideration for controlling the isomeric purity. The polarity of the solvent can influence the stability of the intermediates in the catalytic cycle, thereby altering the reaction pathway and the final product ratios. researchgate.net

Table 2: Isomerization of (Z)-1,4-Diacetoxy-2-butene in DMF at 70-72 °C

| Reaction Time (hours) | (Z)-1,4-diacetoxy-2-butene (%) | (E)-1,4-diacetoxy-2-butene (%) | 1,2-diacetoxy-3-butene (%) |

|---|---|---|---|

| 0.5 | 55.4 | 38.1 | 6.5 |

| 1 | 39.8 | 51.2 | 9.0 |

| 2 | 27.3 | 61.8 | 10.9 |

| 4 | 19.8 | 67.3 | 12.9 |

| 8 | 15.1 | 70.8 | 14.1 |

Data derived from the supporting information of a study on (Z)-1,4-diacetoxy-2-butene isomerization. wiley-vch.de

These findings suggest that for this compound, a less polar solvent like THF would likely lead to a slower isomerization, allowing for better control over the reaction progress, while a more polar aprotic solvent like DMF would accelerate the process and favor the formation of the trans-isomer. The temperature is also a crucial parameter, with higher temperatures generally leading to faster reaction rates and a quicker approach to equilibrium.

Equilibrium Studies of cis- and trans-Isomers

The isomerization between cis- and trans-1,4-dibenzyloxy-2-butene is a reversible process that eventually reaches a state of equilibrium. At equilibrium, the ratio of the isomers is determined by their relative thermodynamic stabilities. Generally, the trans-isomer of a disubstituted alkene is thermodynamically more stable than the cis-isomer due to reduced steric strain. researchgate.net

In the palladium-catalyzed isomerization of (Z)-1,4-diacetoxy-2-butene, the reaction does not proceed to complete conversion of the starting material but instead leads to an equilibrium mixture of the cis- and trans-isomers, along with the rearranged 1,2-disubstituted isomer. researchgate.net The composition of this mixture represents the thermodynamic endpoint of the reaction under the given conditions.

From the data presented in the previous section, the equilibrium mixture for the diacetate analog in refluxing THF contains approximately 20.5% cis-isomer, 53.9% trans-isomer, and 25.7% of the 1,2-rearranged product. In DMF at 70-72 °C, the equilibrium mixture is composed of roughly 12.0% cis-isomer, 72.1% trans-isomer, and 15.9% of the rearranged product. wiley-vch.de

These results indicate that the trans-isomer is the major component at equilibrium in both solvents, which is consistent with its expected greater stability. The difference in the equilibrium composition between the two solvents highlights the role of the solvent in solvating the different species and influencing their relative energies.

For this compound, it is expected that the trans-isomer would also be the thermodynamically favored product. The larger size of the benzyloxy groups compared to the acetoxy groups might lead to even greater steric hindrance in the cis-isomer, potentially shifting the equilibrium further towards the trans-isomer. However, without specific experimental data for the dibenzyloxy compound, this remains a qualitative prediction based on the behavior of a similar system.

The mechanistic pathway for the palladium-catalyzed isomerization is thought to involve the formation of a π-allylpalladium intermediate. The nature of this intermediate and the subsequent steps are influenced by the solvent. In a less polar solvent like THF, an η¹-allylpalladium intermediate is proposed, while in a more polar solvent like DMF, a cationic η³-allylpalladium intermediate is considered the key intermediate. These different mechanistic pathways can lead to different product distributions at equilibrium.

Applications of Cis 1,4 Dibenzyloxy 2 Butene in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in cis-1,4-dibenzyloxy-2-butene allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks. The benzyloxy groups serve as protecting groups for the primary alcohols, which can be later deprotected to reveal reactive hydroxyl functionalities. The cis-double bond provides a platform for stereospecific reactions such as dihydroxylation and epoxidation, leading to the formation of chiral centers with high fidelity.

Synthesis of Natural Products and Bioactive Compounds

A significant application of this compound is in the enantioselective synthesis of pyrrolizidine and indolizidine alkaloids. These classes of natural products exhibit a wide range of biological activities, including antiviral, and enzyme inhibitory properties. The synthesis of these alkaloids often involves a Sharpless asymmetric dihydroxylation of the central double bond of this compound. This key step establishes two adjacent stereocenters with high enantiomeric excess, forming a chiral diol that serves as a crucial intermediate.

Subsequent chemical manipulations of the chiral diol, including mesylation, cyclization with a nitrogen nucleophile, and deprotection, lead to the formation of the characteristic bicyclic core of these alkaloids. For instance, this strategy has been successfully employed in the synthesis of (+)-crotanecine, a pyrrolizidine alkaloid known for its biological activity. The synthetic route highlights the efficiency of using this compound as a starting material to access complex natural product scaffolds.

The versatility of the chiral diol intermediate derived from this compound further extends to the synthesis of various bioactive non-natural compounds. The ability to control the stereochemistry of multiple chiral centers makes this building block highly valuable in medicinal chemistry for the generation of compound libraries for drug discovery.

Preparation of Chiral Auxiliaries and Ligands

The chiral diols obtained from the asymmetric dihydroxylation of this compound are not only intermediates in natural product synthesis but can also be utilized as chiral auxiliaries or transformed into chiral ligands for asymmetric catalysis. The C2-symmetric nature of the diol is a common feature in many effective chiral ligands.

By converting the hydroxyl groups of the diol into other functional groups, such as phosphines or amines, a variety of bidentate chiral ligands can be prepared. These ligands can then be complexed with transition metals to create catalysts for a range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The predictable stereochemical outcome of the Sharpless dihydroxylation allows for the synthesis of either enantiomer of the ligand, providing access to both enantiomers of the desired product in a catalytic reaction.

Precursors for Macrocyclic and Heterocyclic Systems

The functional group handles present in this compound and its derivatives make it an attractive precursor for the synthesis of macrocyclic and heterocyclic systems. The terminal benzyloxy groups can be deprotected to reveal primary alcohols, which can then be functionalized and used in ring-closing reactions to form macrocycles.

For the synthesis of heterocyclic systems, the diol intermediate can undergo a variety of cyclization reactions. For example, intramolecular cyclization can lead to the formation of tetrahydrofurans and other oxygen-containing heterocycles. Furthermore, the introduction of nitrogen-containing functional groups allows for the synthesis of aza-heterocycles, as demonstrated in the synthesis of pyrrolizidine and indolizidine alkaloids. The ability to introduce diverse functionalities into the this compound framework opens up possibilities for the construction of a wide array of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Role in Polymer Chemistry and Advanced Materials Development

While the application of this compound in complex organic synthesis is well-established, its role in polymer chemistry and the development of advanced materials is not extensively documented in scientific literature. The following sections are based on the potential applications of this molecule given its chemical structure.

Monomer or Intermediate in Specialty Polymer Production

Application in Functional Coatings and Adhesives

The functional groups of this compound suggest its potential as a component in the formulation of functional coatings and adhesives. The benzyloxy groups could potentially interact with surfaces through aromatic interactions, while the central double bond could be utilized for cross-linking reactions, for example, through radical or UV-curing processes. This could lead to the formation of durable and resistant coatings or strong adhesive bonds. As with its application in polymers, there is a lack of specific research articles or patents detailing the use of this compound in these applications.

Development of Advanced Polymer Architectures

While not typically employed as a primary monomer for constructing the main backbone of polymers, this compound serves a crucial role as a chain transfer agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP). Its application in this capacity allows for precise control over the molecular weight of the resulting polymers, a fundamental aspect of designing advanced polymer architectures.

The function of a chain transfer agent like this compound in ROMP is summarized in the table below.

| Step | Description | Role of this compound | Outcome |

| 1. Propagation | A growing polymer chain with an active catalyst end reacts with monomer units (e.g., cis-cyclooctene). | - | Chain elongation. |

| 2. Chain Transfer | The active catalyst end of the polymer chain reacts with the double bond of the CTA. | The olefin in this compound intercepts the propagating catalyst. | A terminated polymer chain is released. |

| 3. Re-initiation | The catalyst, now attached to a fragment of the CTA, initiates a new polymer chain. | A new active site is generated from the CTA fragment. | A new polymer chain begins to grow. |

| Overall Effect | - | - | The ratio of monomer to CTA dictates the final average molecular weight of the polymer. |

Cross-Metathesis Reactions and Olefin Transformations

Efficacy in Cross-Metathesis with Other Olefins

Specific research data on the cross-metathesis of this compound with other olefins could not be located in published scientific literature.

Regio- and Stereoselectivity in Metathesis Products

There is no available research data detailing the regio- and stereoselectivity of metathesis products derived specifically from this compound.

Catalyst Systems for Metathesis Reactions

While the compound is listed in guides for olefin metathesis applications, specific studies identifying or optimizing catalyst systems (e.g., Grubbs, Schrock, Hoveyda-Grubbs catalysts) for reactions involving this compound have not been found. sigmaaldrich.com

Contributions to Supramolecular Chemistry and Self-Assembly

Precursors for Self-Assembling Molecular Systems

Following a thorough search of scientific literature, no studies have been identified that describe the use of this compound as a precursor for self-assembling molecular systems or its broader contributions to supramolecular chemistry.

Design of Host-Guest Systems and Receptors

Host-guest chemistry involves the design of host molecules that can form complexes with guest molecules or ions, leading to applications in sensing, catalysis, and separation. The fundamental components of such systems often involve macrocyclic structures, such as crown ethers, or other molecules with pre-organized cavities.

A comprehensive review of scientific databases and chemical literature reveals a lack of specific studies detailing the use of this compound as a direct precursor or key building block in the synthesis of host-guest systems or molecular receptors. While the debenzylated precursor, cis-2-butene-1,4-diol (B44940), can be a component in the synthesis of larger molecules, including polymers, its direct incorporation into well-defined host molecules is not a prominent theme in the available literature. The benzyl (B1604629) groups could potentially be removed to unmask hydroxyl groups for further functionalization or to participate in the final host structure, but specific examples of this strategy for creating receptors are not readily found.

| Research Focus | Findings for this compound |

| Synthesis of Crown Ether Analogs | No specific examples found in the literature. |

| Formation of Calixarene-like Structures | No reported instances of use as a building block. |

| Molecular Tweezer or Clip Synthesis | Not identified as a component in published research. |

Development of Organic Frameworks

Organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from organic linkers and, in the case of MOFs, metal nodes. These materials have garnered significant interest for applications in gas storage, separation, and catalysis. The organic linkers are typically rigid molecules with specific geometries and functional groups that dictate the structure and properties of the resulting framework.

An extensive search of the relevant literature did not yield any specific examples of this compound being utilized as an organic linker or a precursor for such linkers in the synthesis of either MOFs or COFs. The flexibility of the butene backbone and the presence of the benzyl ether groups may not be ideal for the formation of rigid, porous frameworks that are characteristic of these materials. While functionalized diols and their derivatives are used in materials science, the specific application of this compound in this context remains to be explored and documented.

| Framework Type | Use of this compound as a Linker/Precursor |

| Metal-Organic Frameworks (MOFs) | No published research found. |

| Covalent Organic Frameworks (COFs) | No published research found. |

| Porous Organic Polymers (POPs) | No specific examples identified in the literature. |

Spectroscopic and Structural Elucidation of Cis 1,4 Dibenzyloxy 2 Butene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular structure can be assembled.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of cis-1,4-Dibenzyloxy-2-butene provides key information about the number of different types of protons and their neighboring environments. The symmetry of the cis-isomer simplifies the spectrum.

The expected signals in the ¹H NMR spectrum are as follows:

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm is characteristic of the protons on the benzene (B151609) rings of the benzyl (B1604629) groups.

Benzylidene Protons (OCH₂Ph): A singlet appearing around δ 4.5 ppm is assigned to the two equivalent methylene (B1212753) protons of the benzyl groups.

Allylic Protons (OCH₂CH=): The methylene protons adjacent to the ether oxygen and the double bond are expected to appear as a doublet around δ 4.1 ppm.

Olefinic Protons (=CH-CH=): The two protons on the cis-double bond are chemically equivalent and are expected to show a triplet at approximately δ 5.7-5.8 ppm due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzylidene (OCH₂Ph) | ~4.5 | Singlet |

| Allylic (OCH₂CH=) | ~4.1 | Doublet |

| Olefinic (=CH) | 5.7-5.8 | Triplet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, a reduced number of signals is observed.

The anticipated signals in the ¹³C NMR spectrum are:

Aromatic Carbons (C₆H₅): Several signals are expected in the aromatic region (δ 127-138 ppm). The quaternary carbon to which the benzylidene group is attached will have a distinct chemical shift.

Olefinic Carbons (=CH-CH=): A single peak in the olefinic region, around δ 128-130 ppm, is expected for the two equivalent carbons of the double bond. docbrown.info

Benzylidene Carbons (OCH₂Ph): The carbon of the methylene group in the benzyl ether is expected around δ 72 ppm.

Allylic Carbons (OCH₂CH=): The carbon atoms of the methylene groups attached to the double bond are anticipated to appear at approximately δ 67 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 127-138 |

| Olefinic (=CH) | 128-130 |

| Benzylidene (OCH₂Ph) | ~72 |

| Allylic (OCH₂CH=) | ~67 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a key correlation would be observed between the olefinic protons and the adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would show correlations between the olefinic protons and their attached carbons, the allylic protons and their carbons, and the benzylidene protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu Important correlations would include the one between the allylic protons and the olefinic carbons, and between the benzylidene protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For the cis isomer, a NOESY experiment would show a cross-peak between the olefinic protons and the adjacent allylic protons, confirming their spatial closeness on the same side of the double bond. mdpi.comprinceton.edu

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. nih.govchemicalbook.com

Key expected IR absorption bands include:

C-H stretching (aromatic): Around 3030 cm⁻¹.

C-H stretching (aliphatic): In the range of 2850-2950 cm⁻¹.

C=C stretching (alkene): A peak around 1650-1670 cm⁻¹ for the cis-disubstituted double bond.

C=C stretching (aromatic): Peaks in the region of 1600 cm⁻¹ and 1450-1500 cm⁻¹.

C-O stretching (ether): A strong absorption band around 1100 cm⁻¹.

=C-H bending (cis): A characteristic band around 675-730 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3030 |

| Aliphatic C-H | Stretching | 2850-2950 |

| Alkene C=C | Stretching | 1650-1670 |

| Aromatic C=C | Stretching | 1600, 1450-1500 |

| Ether C-O | Stretching | ~1100 |

| cis =C-H | Bending | 675-730 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a symmetrical and non-polarizable bond, is expected to show a strong signal in the Raman spectrum.

Key expected Raman shifts include:

C=C stretching (alkene): A strong band around 1650-1670 cm⁻¹.

Aromatic ring breathing: A characteristic sharp peak around 1000 cm⁻¹.

Table 4: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Alkene C=C | Stretching | 1650-1670 (strong) |

| Aromatic Ring | Breathing | ~1000 (sharp) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

Based on this, for this compound, we would expect an HRMS analysis to yield a molecular ion peak [M]⁺ or a common adduct (e.g., [M+H]⁺, [M+Na]⁺) that corresponds very closely to its calculated exact mass.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₁₈H₂₀O₂]⁺ | 268.14633 |

| [M+H]⁺ | [C₁₈H₂₁O₂]⁺ | 269.15366 |

| [M+Na]⁺ | [C₁₈H₂₀O₂Na]⁺ | 291.13557 |

The observation of an ion with an m/z value matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the presence and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

Due to the lack of specific experimental ESI-MS data for this compound, a plausible fragmentation pathway can be predicted based on the known fragmentation behavior of benzyl ethers. The fragmentation of protonated benzyl ethers in the gas phase is a well-studied process.

A primary fragmentation pathway for protonated this compound ([M+H]⁺) would likely involve the cleavage of the benzylic C-O bond. This would result in the formation of a stable benzyl cation (C₇H₇⁺) with an m/z of 91. The tropylium (B1234903) ion, a highly stable aromatic cation, is a common fragment observed at m/z 91 in the mass spectra of compounds containing a benzyl group.

Another potential fragmentation pathway could involve the loss of a benzyloxy radical (C₇H₇O•), leading to a fragment ion with the remaining portion of the molecule. Further fragmentation of the butene backbone could also occur.

Table 2: Predicted Major Fragment Ions of this compound in ESI-MS

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 269 | [C₁₈H₂₁O₂]⁺ | Protonated molecular ion ([M+H]⁺) |

| 179 | [C₁₁H₁₅O₂]⁺ | Loss of a benzyl radical ([M+H - C₇H₇]⁺) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of a benzyloxy radical and water ([M+H - C₇H₇O - H₂O]⁺) |

It is important to note that these are predicted fragmentation patterns. Actual experimental data would be necessary to confirm the precise fragmentation pathways and relative abundances of the fragment ions.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases did not yield a published crystal structure for this compound or its immediate derivatives. Therefore, the following sections will discuss the principles of what such an analysis would reveal if a suitable crystal were obtained.

Analysis of Crystal Packing and Intermolecular Interactions

Should a crystal structure of this compound be determined, the analysis of its crystal packing would reveal how the individual molecules arrange themselves in the solid state. This arrangement is governed by a variety of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighboring molecule.

Elucidation of Absolute Stereochemistry

X-ray crystallography is a powerful tool for the unambiguous determination of the absolute stereochemistry of chiral molecules. While this compound itself is not chiral, derivatives of this compound could be. If a chiral derivative were synthesized and crystallized in a non-centrosymmetric space group, anomalous dispersion techniques could be used to determine the absolute configuration of its stereocenters. This method relies on the differential scattering of X-rays by the electrons of the atoms, particularly heavier atoms, which allows for the distinction between a molecule and its non-superimposable mirror image (enantiomer).

Theoretical and Computational Chemistry of Cis 1,4 Dibenzyloxy 2 Butene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule. For a molecule like cis-1,4-dibenzyloxy-2-butene, this information is key to predicting its reactivity, spectroscopic properties, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. aip.org DFT calculations are used to determine the optimized geometry, electronic properties, and reactivity descriptors of molecules. researchgate.net In DFT, the electron density is the central variable used to calculate the total energy of the system. aip.org

For this compound, DFT studies would typically begin with a geometry optimization to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactive tendencies. While specific DFT studies on this compound are not extensively available in the public literature, a hypothetical set of data that would be generated from such a study is presented in Table 1. These values are illustrative of the insights that DFT can provide.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative and not from a published study on this specific molecule.)

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.65 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.34 eV | Propensity to accept electrons |

These parameters are invaluable for understanding how this compound might interact with other reagents in a chemical reaction. For instance, the HOMO distribution would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight potential sites for nucleophilic attack.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous way to study molecular orbitals (MOs). nih.gov

An ab initio analysis of this compound would provide a detailed picture of the individual molecular orbitals, which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. These orbitals are typically delocalized over the entire molecule. The analysis would include the energies of these orbitals and their compositions in terms of atomic orbital contributions.

For this compound, the π-orbitals of the central butene double bond and the phenyl groups of the benzyloxy substituents would be of particular interest. Ab initio calculations can precisely describe the π-conjugation and hyperconjugation effects within the molecule, which influence its stability and reactivity. For example, the interaction between the π-system of the double bond and the π-systems of the aromatic rings can be quantified. A hypothetical summary of key molecular orbitals and their characteristics is shown in Table 2.

Table 2: Hypothetical Ab Initio Molecular Orbital Characteristics for this compound (Note: This table is illustrative and not based on specific published data for this molecule.)

| Molecular Orbital | Energy (Hartree) | Character | Description |

| HOMO | -0.239 | π (C=C) | Primarily located on the central double bond, key for reactions with electrophiles. |

| HOMO-1 | -0.255 | π (Phenyl) | Associated with the aromatic rings of the benzyloxy groups. |

| LUMO | -0.029 | π* (C=C) | The antibonding orbital of the central double bond, important for reactions with nucleophiles. |

| LUMO+1 | -0.015 | π* (Phenyl) | Associated with the antibonding orbitals of the aromatic rings. |

This type of analysis helps in understanding electronic transitions, such as those observed in UV-Vis spectroscopy, as they typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions within a molecule by transforming the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds. uni-muenchen.defaccts.de This method provides a quantitative description of the "natural" Lewis structure, including bond polarities, hybridization, and the effects of electron delocalization. uni-muenchen.de

For this compound, an NBO analysis would provide detailed information about the key bonding interactions. It would quantify the hybridization of the carbon and oxygen atoms, revealing, for example, the sp2 character of the olefinic carbons and the sp3 character of the benzylic and ether-linked carbons.

A particularly powerful aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. In this compound, significant donor-acceptor interactions would be expected, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent C-C or C-O bonds (anomeric effect) or from the π-bond of the central double bond into adjacent σ* orbitals. A hypothetical summary of such interactions is provided in Table 3.

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound (Note: The values and interactions are illustrative and not from a specific study on this molecule.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (C-C) | 2.5 | Hyperconjugation (anomeric effect) |

| π (C=C) | σ* (C-Cbenzyl) | 1.8 | Hyperconjugation |

| σ (C-H) | π* (C=C) | 0.9 | Hyperconjugation |

| LP (O) | π* (Phenyl) | 1.2 | Resonance |

This analysis provides a deep understanding of the electronic effects that govern the molecule's structure and stability, bridging the gap between the delocalized molecular orbital picture and the localized Lewis structure concept.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. ulakbim.gov.tr MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the molecule's conformational flexibility and its interactions with a solvent.

Table 4: Hypothetical Rotational Barriers in this compound (Note: These values are illustrative and not from a specific study on this molecule.)

| Bond | Dihedral Angle Definition | Hypothetical Rotational Barrier (kcal/mol) |

| Calkene-Cmethylene | C=C-C-O | 3.5 |

| Cmethylene-O | C-C-O-Cbenzyl | 2.8 |

| O-Cbenzyl | C-O-C-Cphenyl | 1.5 |

| Cbenzyl-Cphenyl | O-C-C-C | 2.0 |

Understanding these barriers is crucial for predicting the populations of different conformers at a given temperature and for understanding the dynamics of conformational changes.

The conformation of a molecule can be significantly influenced by its environment, particularly by the solvent. acs.org MD simulations are an excellent tool for studying these solvation effects. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, one can observe how the solute molecule adapts its conformation to optimize its interactions with the solvent.

For this compound, a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or a nonpolar solvent like hexane (B92381) would lead to different conformational preferences compared to the gas phase. In a polar solvent, conformations that expose the polar ether linkages to the solvent may be favored. Conversely, in a nonpolar solvent, the molecule might adopt a more compact conformation to minimize the exposure of its polar parts to the nonpolar environment.

MD simulations can quantify these effects by calculating the potential of mean force (PMF) for conformational changes in the presence of the solvent. The PMF represents the free energy profile along a chosen coordinate (e.g., a dihedral angle), and it includes the averaged effects of the solvent. By comparing the PMF in different solvents, one can gain a quantitative understanding of how the solvent modulates the conformational landscape. For example, the presence of a solvent can alter the relative energies of different conformers and the heights of the rotational barriers between them.

Reaction Mechanism Prediction and Kinetic Modeling

Computational chemistry serves as a powerful tool for predicting the pathways of chemical reactions and modeling their kinetics. By simulating reactions at a quantum mechanical level, researchers can investigate transient species like transition states and calculate energy barriers, which are fundamental to understanding reaction rates.